
(R)-1-(2-Fluorophenyl)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (R)-1-(2-Fluorophenyl)ethanol and its analogs typically involves enantioselective reduction or condensation reactions. For example, the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, a related compound, can be achieved through bioreduction of 1-(4-fluorophenyl)ethanone, catalyzed by Daucus carota cells, resulting in high yields and enantiomeric excess (ee) (ChemChemTech, 2022). Furthermore, the synthesis of related fluorophenyl ethanol derivatives involves condensation reactions under catalyst- and solvent-free conditions, yielding intermediates and dehydration compounds useful in various applications (Research on Chemical Intermediates, 2007).
Molecular Structure Analysis
The molecular structure of (R)-1-(2-Fluorophenyl)ethanol and its derivatives has been elucidated using techniques such as X-ray crystallography. These studies reveal important details about their crystalline structure, hydrogen bonding, and intermolecular interactions, contributing to their physical and chemical properties (The Open Crystallography Journal, 2008).
Chemical Reactions and Properties
(R)-1-(2-Fluorophenyl)ethanol undergoes various chemical reactions, including condensation to form dehydration compounds. These reactions are influenced by factors such as the presence of catalysts, solvents, and reaction conditions. The formation of intermolecular hydrogen bonds plays a significant role in the stability and reactivity of these compounds (Research on Chemical Intermediates, 2007).
Physical Properties Analysis
The physical properties of (R)-1-(2-Fluorophenyl)ethanol and related compounds, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. X-ray crystallography provides detailed information about their crystalline form, which is crucial for understanding their physical behavior (The Open Crystallography Journal, 2008).
Chemical Properties Analysis
The chemical properties of (R)-1-(2-Fluorophenyl)ethanol, including reactivity, enantioselectivity, and the influence of substituents, are essential for its applications in synthesis and pharmaceuticals. Studies on the enantioselective synthesis and biocatalytic reduction of related fluorophenyl ethanols highlight the impact of molecular structure on their chemical behavior and potential as intermediates in drug synthesis (ChemChemTech, 2022).
Applications De Recherche Scientifique
Enantioselective Synthesis Applications :
- (S)-1-(4-Fluorophenyl)ethanol is utilized as an intermediate in synthesizing an antagonist of the CCR5 chemokine receptor, which can protect against HIV infection.
- It is also used to study the role of substituents in chiral recognition of molecular complexes and as a component of an antimalarial drug and a γ-secretase modulator necessary for the treatment of Alzheimer's disease (ChemChemTech, 2022).
Molecular Diastereomeric Complexes :
- Studies on molecular diastereomeric complexes involving R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol, and S-1-(2-fluorophenyl)ethanol with R and S-butan-2-ol have been conducted to understand chiral discrimination processes (Physical chemistry chemical physics : PCCP, 2013).
Conformational Landscape Studies :
- The conformational landscape of supersonically expanded isomeric 1-(fluorophenyl)ethanols and their monohydrated clusters have been investigated, providing insights into molecular structure and interactions (Chemphyschem : a European journal of chemical physics and physical chemistry, 2009).
Crystal Structure Analysis :
- X-ray crystal structures of compounds like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol have been determined, offering valuable information for understanding molecular interactions and structure (The Open Crystallography Journal, 2008).
Biotransformation-Mediated Synthesis :
- Biotransformation-mediated synthesis methods have been developed for (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the preparation of pharmaceutical compounds (Tetrahedron-asymmetry, 2010).
Spectroscopic and Quantum Chemical Studies :
- Studies involving resonant photoionization spectroscopy and quantum chemical calculations have been carried out on hydrated and diastereomeric complexes of 1-(4-fluorophenyl)ethanol, providing a deeper understanding of molecular interactions and reactions (The journal of physical chemistry. A, 2016).
Safety and Hazards
“®-1-(2-Fluorophenyl)ethanol” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(1R)-1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381252 | |
| Record name | (R)-1-(2-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162427-79-4 | |
| Record name | (R)-1-(2-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(2-Fluorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

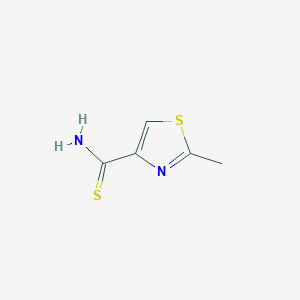
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)
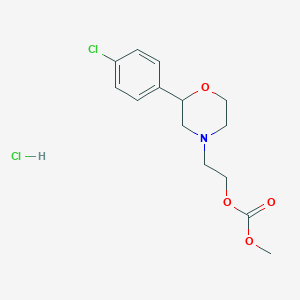


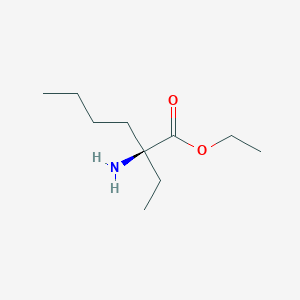


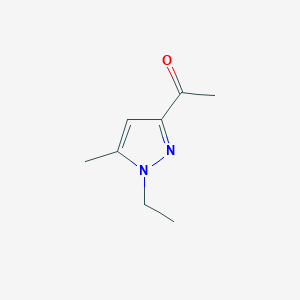

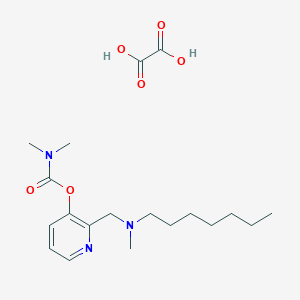
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)